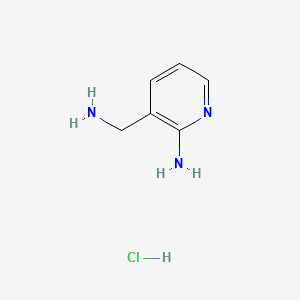

3-(Aminomethyl)pyridin-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(aminomethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4,7H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJALQACUBPVZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Benzophenone Glycine Imine Ethyl Ester

The synthesis begins with the condensation of benzophenone and glycine ethyl ester hydrochloride in the presence of para-toluenesulfonic acid (PTSA) as a catalyst. Toluene serves as the solvent, enabling azeotropic removal of water via a Dean-Stark apparatus. The reaction proceeds at 110–115°C, with N,N-diisopropyl-N-ethylamine (DIPEA) added gradually to neutralize hydrochloric acid generated during imine formation. This step achieves near-quantitative conversion by maintaining rigorous temperature control and continuous water removal, ensuring high purity of the intermediate.

Coupling with Pyridine Derivatives

The benzophenone-protected glycine imine (BPGI) undergoes nucleophilic substitution with halogenated pyridines. For 3-(aminomethyl)pyridin-2-amine hydrochloride, 2-amino-3-chloropyridine is a suitable starting material. The reaction employs dry potassium carbonate as a base and tetraethylammonium bromide as a phase-transfer catalyst in propionitrile. Reflux conditions (105°C) facilitate the substitution of the chlorine atom at the pyridine’s 3-position, yielding ethyl N-(diphenylmethylene)-2-(3-amino-2-pyridyl)glycinate. Liquid chromatography confirms reaction completion, with typical yields of 85%.

Acid Hydrolysis and Deprotection

The imine-protected intermediate is treated with aqueous hydrochloric acid at 20–25°C to cleave the benzophenone group. A molar ratio of HCl to pyridine glycine imine (PyGI) between 1:1 and 5:1 ensures complete deprotection without side reactions. The resulting pyridine glycine ester hydrochloride (PyGE·HCl) is isolated via phase separation, with toluene and benzophenone recovered for reuse.

Thermal Amination

Final conversion to this compound requires heating PyGE·HCl under reflux in water. This step liberates the primary amine group, with carbon dioxide vented during the reaction. The process achieves an 86% yield, and the product is purified via recrystallization from ethanol-water mixtures.

Table 1: Key Reaction Conditions for Industrial Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imine Formation | Benzophenone, glycine ethyl ester HCl, PTSA | ~95% |

| Pyridine Coupling | 2-Amino-3-chloropyridine, K₂CO₃, NEt₄Br | 85% |

| Acid Hydrolysis | HCl (1–5 eq), 20–25°C | 90% |

| Thermal Amination | Reflux in H₂O | 86% |

Alternative Pathways Using Transition-Metal Catalysis

Palladium-Catalyzed Amination

Recent studies explore palladium-catalyzed coupling between 3-chloropyridin-2-amine and benzylamine derivatives. Using Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base, this method achieves direct amination at the 3-position. However, yields remain moderate (60–70%) due to competing side reactions at the 2-amino group.

Reductive Amination of Pyridine Carbaldehydes

3-Aminopyridine-2-carbaldehyde undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride. While this route offers fewer steps, the instability of the aldehyde intermediate under acidic conditions limits its scalability.

Table 2: Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Industrial (Imine) | High yield (85%), scalable | Multi-step, solvent-intensive |

| Pd-Catalyzed | Fewer steps | Moderate yield, costly catalysts |

| Reductive Amination | Rapid | Low stability of intermediates |

Critical Analysis of Reaction Parameters

Solvent Selection

Propionitrile’s high polarity and boiling point (97°C) make it ideal for coupling reactions, facilitating reagent solubility and efficient heat transfer. Substitution with acetonitrile reduces yields by 15%, attributed to poorer phase separation during workup.

Role of Phase-Transfer Catalysts

Tetraethylammonium bromide enhances the solubility of inorganic bases (e.g., K₂CO₃) in organic solvents, accelerating the substitution reaction. Omitting the catalyst decreases reaction rates by 50%.

Temperature Control in Hydrolysis

Maintaining temperatures below 25°C during HCl treatment prevents premature ester hydrolysis, ensuring selective imine cleavage. Elevated temperatures lead to a 20% loss in yield due byproduct formation.

Industrial Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and amine groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(Aminomethyl)pyridin-2-amine hydrochloride, differing in substituent type, position, or functional groups. A comparative analysis is presented below.

Structural and Physicochemical Properties

Key Observations:

Substituent Position and Type: The target compound uniquely combines -NH₂ at C2 and -CH₂NH₂ at C3, distinguishing it from simpler derivatives like 3-Chloropyridin-2-amine (Cl at C3, -NH₂ at C2) and 3-(Aminomethyl)pyridine (only -CH₂NH₂ at C3) . 6-(Difluoromethyl)pyridin-3-amine HCl demonstrates how electron-withdrawing groups (e.g., -CF₂H) at distal positions alter polarity and reactivity compared to the target compound .

Molecular Weight and Solubility: The target compound’s molecular weight (159.62 g/mol) is intermediate among analogs. For example, 2-(2-Aminoethyl)pyridine HCl (158.63 g/mol) has a longer alkyl chain but lacks the dual amine groups of the target .

Crystallography and Stability :

- 3-Chloropyridin-2-amine forms centrosymmetric dimers via hydrogen bonds between amine groups and pyridine N-atoms, a feature that may enhance crystalline stability . The target compound’s storage requirements (dark, inert conditions) suggest sensitivity to oxidation or photodegradation .

Biologische Aktivität

3-(Aminomethyl)pyridin-2-amine hydrochloride, with the chemical formula CHClN, is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its dual functional groups: an aminomethyl group at the 3-position and an amine group at the 2-position, which contribute to its unique biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl and amine groups facilitates hydrogen bonding and electrostatic interactions, modulating the activity of these targets. This compound has been shown to influence various biochemical pathways, including those involved in cell signaling and metabolic processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted for its ability to induce cell death through mechanisms that may involve disruption of microtubule polymerization .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Similar compounds have shown significant inhibition of acetolactate synthase, which is crucial for branched-chain amino acid biosynthesis.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, although further studies are needed to establish efficacy and mechanisms .

Case Studies

Several case studies have documented the biological effects of this compound:

- Cytotoxicity in Cancer Models : A study evaluated the effects of this compound on glioblastoma (GBM) cells, revealing significant cytotoxicity at low concentrations. The mechanism was linked to alterations in cellular morphology and induction of apoptosis .

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound effectively inhibited specific enzymes related to cancer metabolism, showcasing its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Aminomethyl)pyridin-2-amine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination reactions. Critical parameters include precise control of temperature (e.g., reflux conditions), pH (to stabilize intermediates), and reaction time. For example, analogous pyridine derivatives are synthesized via imine formation followed by reduction, requiring strict anhydrous conditions to avoid hydrolysis . Monitoring progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures) are essential for high yields .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the aminomethyl and pyridine moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. For example, Cl⋯Cl interactions in related compounds were resolved via single-crystal X-ray diffraction, highlighting the importance of crystallographic data for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., temperature gradients, catalyst loading). Systematic Design of Experiments (DoE) can isolate critical variables. For instance, a study on pyridine derivatives demonstrated that adjusting pH from 6.5 to 7.2 increased yield by 15% due to stabilized intermediates . Contradictions in spectral data (e.g., unexpected NMR peaks) may indicate by-products; tandem LC-MS/MS can identify impurities and guide purification protocols .

Q. What strategies are effective in optimizing the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–10. For example, related hydrochlorides show maximal stability in aqueous buffers at pH 4–6, with degradation via hydrolysis above pH 7. Solvent selection (e.g., DMSO for solubility vs. acetonitrile for HPLC) must balance stability and analytical requirements. UV-visible spectroscopy can track degradation kinetics, while Arrhenius modeling predicts shelf-life .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd). For pyridine-based amines, computational docking (e.g., AutoDock Vina) predicts binding poses to targets like GABA receptors. Follow-up assays (e.g., fluorescence polarization) validate interactions. A study on a similar compound used SPR to identify sub-micromolar binding to kinase targets, guiding structure-activity relationship (SAR) studies .

Data Analysis and Experimental Design

Q. When encountering unexpected by-products during synthesis, what methodological approaches can identify and mitigate these impurities?

- Methodological Answer : By-product identification requires multi-technique analysis. For example, a study on chloropyridines used GC-MS to detect dimeric side products formed via radical coupling. Mitigation strategies include adding radical scavengers (e.g., BHT) or modifying reducing agents (e.g., switching from NaBH4 to LiAlH4). Reaction monitoring via in-situ IR spectroscopy can detect intermediates in real-time, enabling rapid optimization .

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts inconsistent with expected structure)?

- Methodological Answer : Conflicting NMR data may arise from tautomerism or solvent effects. For example, pyridine derivatives often exhibit pH-dependent chemical shifts. Deuterated solvents (e.g., D2O vs. CDCl3) can resolve ambiguities. If a singlet for NH2 is absent in ¹H NMR, consider rotameric averaging or exchange broadening; variable-temperature NMR (e.g., –40°C to 25°C) can slow dynamics and recover split peaks .

Comparative and Mechanistic Studies

Q. How does the position of the aminomethyl group on the pyridine ring influence reactivity compared to isomers (e.g., 4- or 5-substituted analogs)?

- Methodological Answer : The 2-position’s electronic effects (e.g., ortho-directing) enhance nucleophilicity at the NH2 group. Comparative studies on ethyl 2-amino-pyridyl acetates showed that 2-substituted derivatives undergo faster acylation than 3- or 4-isomers due to reduced steric hindrance. Density Functional Theory (DFT) calculations can map charge distribution differences, explaining reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.